2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine
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Overview
Description
2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidopyrimidine family. This compound is characterized by its unique bicyclic structure, which consists of fused pyrimidine rings.
Preparation Methods
The synthesis of 2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine can be achieved through various synthetic routes. One efficient method involves a two-step procedure starting from readily available reagents. The first step involves the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate. This method yields the desired compound with good efficiency .
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include controlling temperature, reaction time, and the concentration of reagents to ensure consistent and scalable production.
Chemical Reactions Analysis
2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as ceric ammonium nitrate (CAN). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits neuroprotective properties, making it a candidate for research in neurodegenerative diseases such as Alzheimer’s disease.
Medicine: Its antioxidant properties have been explored for potential therapeutic applications in conditions linked to oxidative stress.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It is believed to act as a competitive inhibitor by binding to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins. This inhibition can modulate various cellular pathways and exert neuroprotective and antioxidant effects.
Comparison with Similar Compounds
2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine can be compared with other similar compounds in the pyrimidopyrimidine family, such as:
7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine: This compound also exhibits potential as a protein kinase inhibitor and has been studied for its therapeutic applications.
2-Phenylpyrimido[4,5-b]quinolin-4(3H)-one: Known for its anticancer activity, this compound shares structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other compounds in the same family.
Properties
CAS No. |
142271-06-5 |
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Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
2,7-dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N5/c1-8-16-12(10-6-4-3-5-7-10)11-13(15)17-9(2)19-14(11)18-8/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
GRISYBSJBCXCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=NC(=NC2=N1)C)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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